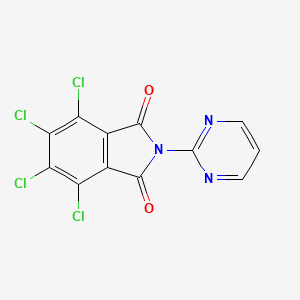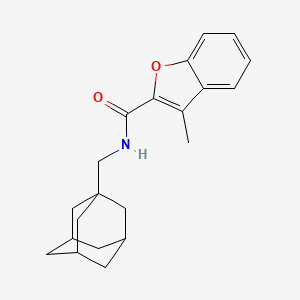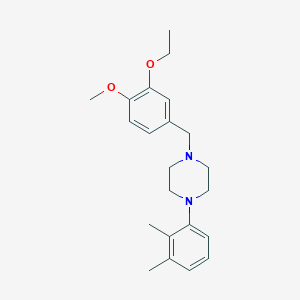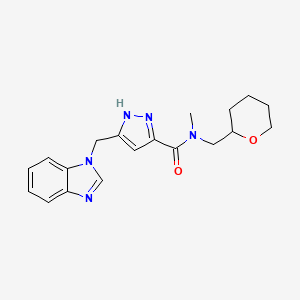
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione, also known as TCID, is a chemical compound with a molecular formula of C12H4Cl4N2O2. It is a synthetic organic compound that has been the focus of scientific research for its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PPO by binding to its active site and preventing the conversion of protoporphyrinogen to protoporphyrin, which is a crucial step in the synthesis of chlorophyll. This leads to the accumulation of toxic intermediates that ultimately result in the death of the plant. In cancer cells, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione induces apoptosis by activating the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases.
Biochemical and Physiological Effects
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In plants, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione causes chlorosis, or yellowing of the leaves, and necrosis, or tissue death. In animals, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity, with no significant adverse effects observed in acute toxicity studies.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also highly specific in its mode of action, making it a valuable tool for studying the role of PPO in plant physiology. However, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has some limitations, including its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Orientations Futures
There are several potential future directions for research on 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective PPO inhibitors for use as herbicides. Another area of interest is the investigation of 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione as a potential anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione may have applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Méthodes De Synthèse
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 2,4,5,6-tetrachloropyrimidine with phthalic anhydride in the presence of a catalyst such as aluminum chloride. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use as a herbicide due to its ability to inhibit the activity of an enzyme called protoporphyrinogen oxidase (PPO), which is essential for the synthesis of chlorophyll in plants. 4,5,6,7-tetrachloro-2-(2-pyrimidinyl)-1H-isoindole-1,3(2H)-dione has also been investigated as a potential anti-cancer agent due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4,5,6,7-tetrachloro-2-pyrimidin-2-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl4N3O2/c13-6-4-5(7(14)9(16)8(6)15)11(21)19(10(4)20)12-17-2-1-3-18-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCJVRQXBAPCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrachloro-2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(3,5-dimethoxybenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6005551.png)

![2-[1-(2-fluorobenzyl)-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6005564.png)
![2-[(4-fluorophenyl)amino]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6005569.png)
![4-[(6-oxo-6,7-dihydro-1H-purin-2-yl)amino]butanoic acid](/img/structure/B6005584.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6005594.png)

![N-[1-(4-fluorophenyl)propyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6005615.png)
![2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B6005631.png)
![N-cyclohexyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6005639.png)
![N-(2-methoxyethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6005646.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6005652.png)